molecular formula C21H18N2O B2897973 1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole CAS No. 381683-03-0

1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole

Cat. No. B2897973
M. Wt: 314.388
InChI Key: PFAQNEISHFYLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzimidazole ring and a naphthalene group. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have also been studied.

Scientific Research Applications

Synthesis and Biological Activity

Research on related benzimidazole compounds includes the synthesis of various complexes and evaluation of their biological activities. One study involved the synthesis of ligands and metal complexes using benzimidazole derivatives, which were then tested for antibacterial, antifungal, and antitumor activities, as well as for their effectiveness against mosquito larvae (Al-Hakimi et al., 2020).

DNA Binding and Cytotoxicity

Another aspect of benzimidazole research focuses on DNA binding and cytotoxic effects. A series of benzimidazole-based Schiff base copper(II) complexes were synthesized and evaluated for their ability to bind DNA and their cytotoxicity against various human cancer cell lines (Paul et al., 2015).

Potential Anti-Obesity Activity

Further research explored benzimidazole derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. This study designed and synthesized several pyrazole-fused benzimidazole derivatives, evaluating their inhibition of pancreatic lipase (Unnisa et al., 2022).

Synthesis Techniques

Advancements in synthesis methods for benzimidazole derivatives have also been a focus. One study described a novel microwave-promoted condensation reaction to synthesize naphthalen-2-ols derivatives (Xue-rong, 2010).

Anticancer Evaluation

The synthesis and anticancer evaluation of certain benzimidazole derivatives were also investigated. This included studying the anticancer potential of newly synthesized benzimidazole derivatives against various cancer cell lines (Salahuddin et al., 2014).

Protective Activities Against DNA Damage

Another research area involves the synthesis of new compounds for protecting DNA against damage induced by certain agents. This work aimed at discovering compounds that can offer significant protection against DNA damage (Abdel-Wahab et al., 2009).

properties

IUPAC Name

2-(naphthalen-1-yloxymethyl)-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h2-13H,1,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQNEISHFYLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole

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